2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole
CAS No.: 2034591-28-9
Cat. No.: VC4611145
Molecular Formula: C15H15F3N2O4S
Molecular Weight: 376.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034591-28-9 |
---|---|
Molecular Formula | C15H15F3N2O4S |
Molecular Weight | 376.35 |
IUPAC Name | 2-methyl-4-[4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Standard InChI | InChI=1S/C15H15F3N2O4S/c1-10-19-14(8-23-10)11-2-4-13(5-3-11)25(21,22)20-6-12(7-20)24-9-15(16,17)18/h2-5,8,12H,6-7,9H2,1H3 |
Standard InChI Key | KWUUJFIQRKRGDR-UHFFFAOYSA-N |
SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name reflects its intricate architecture:
-
Oxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 3, respectively.
-
Substituents:
-
2-Methyl group: Enhances steric and electronic effects on the oxazole ring.
-
4-Phenyl group: Substituted at position 4 with a sulfonamide linker (-SO2-) to an azetidine ring.
-
Azetidine moiety: A four-membered saturated nitrogen heterocycle modified at position 3 with a 2,2,2-trifluoroethoxy group (-OCH2CF3), known for metabolic stability and lipophilicity .
-
Key structural insights:
-
The sulfonamide linker facilitates hydrogen bonding and electrostatic interactions, critical for biological target engagement .
-
The trifluoroethoxy group introduces electron-withdrawing properties, influencing solubility and pharmacokinetics .
Synthesis and Reaction Pathways
Oxazole Core Formation
The oxazole ring is typically synthesized via cyclization reactions. A validated approach involves:
-
β-Enamino ketoester cyclization: Reacting β-enamino ketoesters with hydroxylamine hydrochloride under acidic conditions to form 1,2-oxazoles . For example:
This method yields regioisomeric oxazoles, with selectivity controlled by reaction conditions .
Sulfonylation and Azetidine Coupling
-
Sulfonation of phenyl group: Introducing a sulfonyl chloride group to the para position of the phenyl ring using chlorosulfonic acid .
-
Azetidine functionalization:
-
3-(Trifluoroethoxy)azetidine synthesis: Achieved via nucleophilic substitution of azetidin-3-ol with 2,2,2-trifluoroethyl iodide in the presence of a base .
-
Sulfonamide coupling: Reacting the sulfonyl chloride intermediate with 3-(trifluoroethoxy)azetidine under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
-
Example protocol:
-
Combine 4-(chlorosulfonyl)phenyl-oxazole derivative (1 equiv) with 3-(trifluoroethoxy)azetidine (1.2 equiv) in dichloromethane.
-
Add triethylamine (2 equiv) dropwise at 0°C, stir at room temperature for 12 hours .
-
Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .
Physicochemical Properties
Stability:
-
The trifluoroethoxy group confers resistance to oxidative metabolism, enhancing in vivo stability .
-
The sulfonamide linkage is hydrolytically stable under physiological pH .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl):
Mass Spectrometry (MS)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume